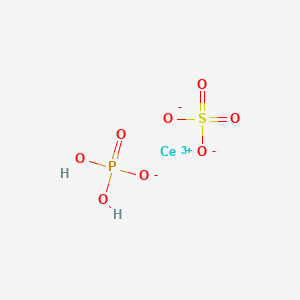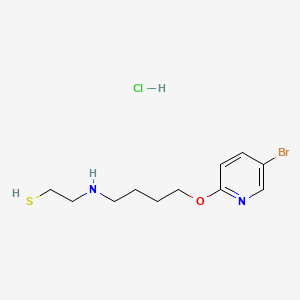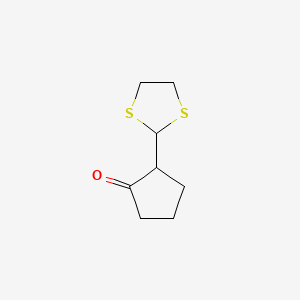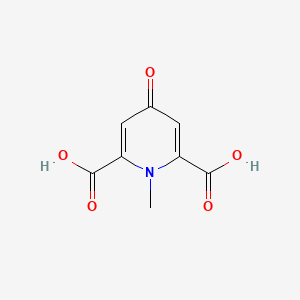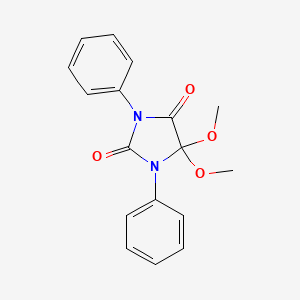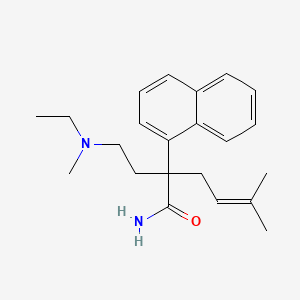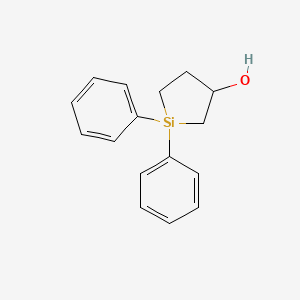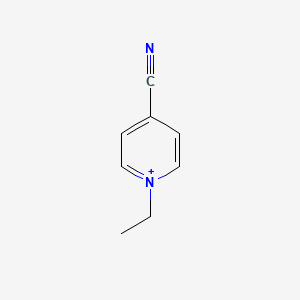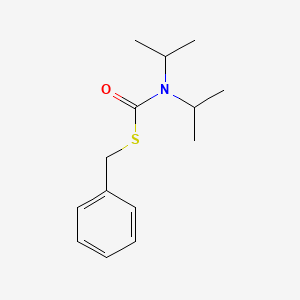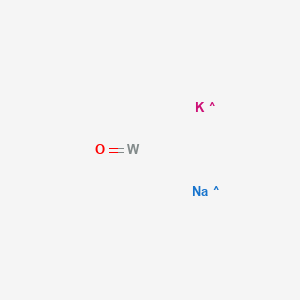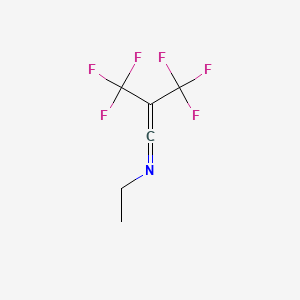![molecular formula C16H10N2O2 B14657745 Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- CAS No. 38594-30-8](/img/structure/B14657745.png)
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- is a heterocyclic compound that features a benzoxazole core fused with a pyridine and furan ringBenzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For instance, the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been reported . One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide catalyst at 50°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Wirkmechanismus
The mechanism of action of benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, enhancing its binding affinity to target molecules. These interactions can modulate various biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- can be compared with other benzoxazole derivatives, such as:
- Benzo[d]oxazole-2-thiol
- 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- 5-nitro-2-(4-butylphenyl)benzoxazole
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
38594-30-8 |
|---|---|
Molekularformel |
C16H10N2O2 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-(5-pyridin-3-ylfuran-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H10N2O2/c1-2-6-14-12(5-1)18-16(20-14)15-8-7-13(19-15)11-4-3-9-17-10-11/h1-10H |
InChI-Schlüssel |
TTYJAAANRSHMEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(O3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


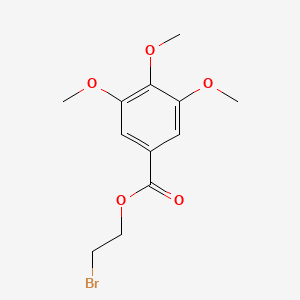
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
